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2-Chloro-5,8-dimethoxy-4-
Compound Name:
methylquinoline

Cat. No.: B187748

CAS Number: 58868-27-2

For Research, Scientific, and Drug Development Professionals

Introduction

2-Chloro-5,8-dimethoxy-4-methylquinoline is a substituted quinoline derivative with potential
applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent
feature in a wide array of biologically active compounds, exhibiting anticancer, antimalarial,
antimicrobial, and anti-inflammatory properties.[1] The specific substitutions of a chloro group
at the 2-position, methoxy groups at the 5- and 8-positions, and a methyl group at the 4-
position of the quinoline ring suggest that this compound could be a valuable intermediate for
the synthesis of novel therapeutic agents. This technical guide provides a comprehensive
overview of the available information regarding its synthesis, chemical properties, and potential
biological significance.

Physicochemical Properties

While detailed experimental data for 2-Chloro-5,8-dimethoxy-4-methylquinoline is limited in
publicly available literature, a summary of its basic properties is presented in Table 1.

Table 1. Physicochemical Properties of 2-Chloro-5,8-dimethoxy-4-methylquinoline
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Property Value Source

CAS Number 58868-27-2 ChemSrc[2]
Molecular Formula C12H12CINO2 Sigma-Aldrich[3]
Molecular Weight 237.68 g/mol Sigma-Aldrich[3]
Appearance Solid (predicted) ChemSrc[2]

. Stable under recommended
Stability N ChemSrc[2]
storage conditions.

Synthesis

A definitive, step-by-step synthesis protocol specifically for 2-Chloro-5,8-dimethoxy-4-
methylquinoline is not readily available in peer-reviewed literature. However, based on
established quinoline synthesis methodologies and protocols for structurally similar
compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A likely synthetic approach would involve the cyclization of a suitably substituted aniline, such
as 2,5-dimethoxyaniline, followed by chlorination. The Conrad-Limpach or Doebner-von Miller
reactions are common methods for constructing the quinoline core.[4][5]

A potential precursor for this synthesis is 2,5-dimethoxy-4-chloroaniline, which can be
synthesized from hydroquinone through a multi-step process involving alkylation, chlorination,
nitration, and subsequent reduction.[6][7][8][9]

The general workflow for such a synthesis is depicted in the following diagram:
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Caption: Proposed synthetic workflow for 2-Chloro-5,8-dimethoxy-4-methylquinoline.

Experimental Protocol: General Chlorination of a
Hydroxyquinoline Intermediate

The following is a generalized protocol for the chlorination of a hydroxyquinoline precursor,
adapted from procedures for similar compounds.[10] Note: This protocol has not been
specifically optimized for 2-Chloro-5,8-dimethoxy-4-methylquinoline and should be adapted
and optimized by qualified personnel.

Materials:
e 4-Hydroxy-5,8-dimethoxy-2-methylquinoline (or related precursor)

e Phosphorus oxychloride (POCIs)
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Dry toluene (or other suitable inert solvent)
e Ice

Saturated sodium bicarbonate solution

Dichloromethane (or other suitable extraction solvent)

Anhydrous sodium sulfate
Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, suspend the hydroxyquinoline precursor in dry toluene.

o Slowly add phosphorus oxychloride (POCIs) to the suspension via the dropping funnel at
room temperature with stirring.

o Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and carefully pour it onto
crushed ice with vigorous stirring.

» Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution
until the effervescence ceases.

o Extract the aqueous layer with dichloromethane.
o Combine the organic extracts and dry over anhydrous sodium sulfate.
 Filter and concentrate the solution under reduced pressure to yield the crude product.

» Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization
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Specific spectroscopic data (NMR, IR, MS) for 2-Chloro-5,8-dimethoxy-4-methylquinoline is
not widely published. However, based on the analysis of structurally related dimethoxy-
quinoline derivatives, the expected spectral features can be predicted.[11][12]

Table 2: Predicted Spectroscopic Data for 2-Chloro-5,8-dimethoxy-4-methylquinoline

Technique Predicted Features

Aromatic protons on the quinoline ring, singlets
1H NMR for the two methoxy groups, and a singlet for the

methyl group.

Resonances for the aromatic carbons of the
13C NMR quinoline core, the methoxy carbons, and the

methyl carbon.

Characteristic peaks for C-Cl, C-O (methoxy),
IR Spectroscopy and aromatic C-H and C=C stretching
vibrations.

A molecular ion peak corresponding to the
M Spect . molecular weight of the compound, along with a
ass Spectrometry o ] ]
characteristic isotopic pattern due to the chlorine

atom.

Potential Biological Activity and Applications in
Drug Development

While there are no direct studies on the biological activity of 2-Chloro-5,8-dimethoxy-4-
methylquinoline, the broader class of substituted quinolines has shown significant promise in
drug development.

Anticancer Potential

Numerous quinoline derivatives have been investigated as anticancer agents.[1] A structurally
related, more complex compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has
demonstrated cytotoxic activity against colorectal cancer cell lines by modulating the
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PI3K/AKT/mTOR signaling pathway.[1] This suggests that 2-Chloro-5,8-dimethoxy-4-
methylquinoline could serve as a scaffold for the development of novel anticancer drugs.

The following diagram illustrates a simplified representation of the PI3BK/AKT/mTOR signaling
pathway, a potential target for quinoline-based inhibitors.
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Caption: Potential inhibition of the PISBK/AKT/mTOR pathway by substituted quinolines.
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Other Potential Applications

Derivatives of quinoline have also been explored for their antimicrobial and anti-inflammatory
activities.[13] The presence of the chloro and methoxy groups on the quinoline ring of the target
compound could modulate these activities.

Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological potential of 2-Chloro-5,8-dimethoxy-
4-methylquinoline, standard in vitro assays would be the initial step.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell viability.

Workflow:

Seed cancer cells Incubate for 24h |— | |- incubate for 48.72n Add MTT reagent Incubate for 4h Add solubilizing agent Measure absorbance Calculate ICso value
in 96-well plate (e.g.. DMSO) at570 nm

Click to download full resolution via product page

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

2-Chloro-5,8-dimethoxy-4-methylquinoline is a chemical entity with significant potential as a
building block in the development of new therapeutic agents, particularly in the field of
oncology. While direct experimental data on this specific compound is scarce, this guide
provides a comprehensive overview based on the chemistry and biological activities of
structurally related molecules. Further research is warranted to fully elucidate the synthetic
pathways, physicochemical properties, and pharmacological profile of this promising
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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